molecular formula C11H19NO3 B13715010 tert-Butyl 3-cyclopropoxyazetidine-1-carboxylate

tert-Butyl 3-cyclopropoxyazetidine-1-carboxylate

Cat. No.: B13715010
M. Wt: 213.27 g/mol
InChI Key: PABWXEXLCRYMJA-UHFFFAOYSA-N
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Description

tert-Butyl 3-cyclopropoxyazetidine-1-carboxylate is a Boc-protected azetidine derivative featuring a cyclopropoxy substituent at the 3-position of the azetidine ring. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the azetidine nitrogen, enabling selective functionalization in synthetic chemistry and drug discovery . Azetidines, four-membered nitrogen-containing heterocycles, are valued for their conformational rigidity and metabolic stability, making them key intermediates in pharmaceuticals .

Properties

Molecular Formula

C11H19NO3

Molecular Weight

213.27 g/mol

IUPAC Name

tert-butyl 3-cyclopropyloxyazetidine-1-carboxylate

InChI

InChI=1S/C11H19NO3/c1-11(2,3)15-10(13)12-6-9(7-12)14-8-4-5-8/h8-9H,4-7H2,1-3H3

InChI Key

PABWXEXLCRYMJA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)OC2CC2

Origin of Product

United States

Preparation Methods

O-Alkylation of tert-Butyl 3-hydroxyazetidine-1-carboxylate

A common and efficient method to synthesize tert-Butyl 3-cyclopropoxyazetidine-1-carboxylate involves the O-alkylation of tert-butyl 3-hydroxyazetidine-1-carboxylate with cyclopropyl halides or cyclopropyl ethers in the presence of a strong base.

  • Procedure :

    • tert-Butyl 3-hydroxyazetidine-1-carboxylate is dissolved in anhydrous tetrahydrofuran (THF).
    • Potassium tert-butoxide (1.65 M solution in THF) is added to deprotonate the hydroxyl group, generating the alkoxide intermediate.
    • The cyclopropyl alkylating agent (e.g., cyclopropyl bromide or cyclopropyl ether derivative) is then added dropwise.
    • The reaction mixture is stirred at room temperature for 14 hours to ensure complete conversion.
    • Work-up involves dilution with ethyl acetate, extraction with aqueous sodium bicarbonate, drying over sodium sulfate, and concentration to yield the crude product.
  • Yields and Purity : The crude product typically proceeds to further purification or subsequent synthetic steps without extensive purification at this stage. Yields reported are generally high, with minimal side reactions due to the mild reaction conditions.

Protection and Deprotection Strategies

The tert-butyl carbamate (Boc) protecting group on the azetidine nitrogen is introduced prior to O-alkylation to prevent undesired side reactions. This is commonly achieved by reacting 3-substituted azetidines or azetidinones with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

  • Example :
    • 3,3-Dimethoxy-azetidine is reacted with di-tert-butyl dicarbonate and triethylamine in methylene chloride at 10–40 °C for 3–4 hours.
    • After aqueous work-up and drying, the Boc-protected azetidine is isolated with yields around 90%.

This Boc-protected azetidine can then be subjected to O-alkylation as described above.

Data Table Summarizing Key Preparation Parameters

Step Starting Material Reagents & Conditions Yield (%) Notes
1 tert-Butyl 3-hydroxyazetidine-1-carboxylate Potassium tert-butoxide (1.65 M in THF), cyclopropyl bromide, THF, room temp, 14 h High (not quantified) O-alkylation to form cyclopropoxy derivative
2 3,3-Dimethoxy-azetidine Di-tert-butyl dicarbonate, triethylamine, methylene chloride, 10–40 °C, 3–4 h 91 Boc protection of azetidine nitrogen
3 Boc-azetidinone derivatives n-Butyllithium lithiation, nucleophilic addition, diethyl ether, -78 °C to RT 69 Alternative functionalization approach

Research Discoveries and Analytical Data

  • NMR and Mass Spectrometry : The O-alkylation products are characterized by ^1H NMR, showing characteristic signals for the azetidine ring and cyclopropoxy group, and ^13C NMR confirming the carbon environments. High-resolution mass spectrometry (HR-MS) confirms molecular weight and formula.

  • Physicochemical Properties : this compound exhibits moderate lipophilicity (estimated log P ~2.5), which is favorable for membrane permeability in biological systems.

  • Stability : The compound maintains structural integrity under physiological conditions, making it suitable as a synthetic intermediate or potential pharmacophore in drug design.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The azetidine ring’s strained four-membered structure and the cyclopropoxy group’s leaving group potential make nucleophilic substitution the most prominent reaction pathway.

Reaction Conditions and Mechanism

  • Base-mediated substitution :

    • Reagent : Potassium carbonate (K₂CO₃) or sodium tert-butoxide.

    • Solvent : Polar aprotic solvents like N,N-dimethylformamide (DMF) or N-methylpyrrolidone (NMP).

    • Temperature : 60–100°C.

    • Outcome : Replacement of the cyclopropoxy group with nucleophiles (e.g., alkoxides, amines).

Example from analogs :
In similar azetidine derivatives, substitution of bromide groups with oxygen nucleophiles (e.g., phenols) under K₂CO₃ in DMF at 60°C yields products in >100% purity . This suggests the cyclopropoxy group may act similarly as a leaving group under basic conditions.

Key Reaction Data

Reaction TypeReagents/ConditionsYieldOutcome
SubstitutionK₂CO₃, DMF, 60°C (overnight)~100%Replacement of cyclopropoxy group
SubstitutionNa-t-BuO, DMF, 100°C (48 h)100%Installation of nucleophilic groups

Hydrolysis of the tert-Butyl Ester

  • Conditions : Acidic or basic aqueous conditions.

  • Outcome : Liberation of the carboxylic acid (azetidine-1-carboxylic acid) via cleavage of the tert-butyl ester.

This reaction is common in ester derivatives and is critical for synthesizing bioactive analogs.

Oxidation/Reduction

  • Oxidation : The cyclopropoxy group may undergo ring-opening under strong oxidizing agents (e.g., KMnO₄), though no direct data exists for this compound.

  • Reduction : The ester group is typically inert to reducing agents like LiAlH₄ unless activated (e.g., α,β-unsaturation).

Comparative Reactivity with Structural Analogs

CompoundReactivity FeatureKey Reaction Conditions
tert-Butyl 3-bromoazetidine-1-carboxylateDirect substitution (high yield)K₂CO₃, DMF, 60°C
tert-Butyl 3-cyclopropoxyazetidine-1-carboxylatePotential substitution via ring-openingSimilar to bromide analogs
tert-Butyl 3-(bromomethyl)azetidine-1-carboxylateβ-bromo substitutionNa-t-BuO, DMF, 100°C

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 3-cyclopropoxyazetidine-1-carboxylate has been investigated for its potential use in drug development due to its biological activity against various targets:

  • Antimicrobial Activity: Analogous compounds have shown efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli. A study demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, suggesting potential as an antimicrobial agent .
CompoundMIC (µg/mL)Target Organism
This compound32E. coli
Tert-butyl cyclobutane-1-carboxylate64S. aureus
  • Mechanism of Action: The nitro group in related compounds is believed to interfere with bacterial cell wall synthesis and disrupt membrane integrity, leading to cell death .

Organic Synthesis

As a versatile building block, this compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique structural features allow for various chemical transformations, including:

  • Substitution Reactions: The compound can undergo nucleophilic substitution reactions, making it useful for synthesizing derivatives with different functional groups .
  • Reduction Reactions: The nitro group can be reduced to form amino derivatives, which are valuable in medicinal chemistry .

Biological Studies

Research has focused on the compound's physicochemical properties and biological effects:

  • Lipophilicity and Metabolic Stability: The estimated log P value of around 2.5 indicates moderate lipophilicity, which enhances membrane permeability. Studies suggest that the compound maintains structural integrity under physiological conditions, enhancing its viability as a drug candidate .

Case Studies

Several studies have highlighted the applications of this compound in scientific research:

  • Antimicrobial Efficacy Study: A comprehensive evaluation demonstrated that this compound exhibited antimicrobial properties comparable to established antibiotics, indicating its potential for further development in clinical settings .
  • Metabolic Stability Analysis: Research revealed that modifications to the tert-butyl group could enhance metabolic stability, suggesting avenues for optimizing drug candidates based on this scaffold .

Mechanism of Action

The mechanism of action of tert-Butyl 3-cyclopropoxyazetidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The azetidine ring can act as a pharmacophore, binding to specific sites on target molecules and modulating their activity. The tert-butyl and cyclopropoxy groups can influence the compound’s binding affinity and selectivity, making it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Physicochemical Properties

  • Solubility: The cyclopropoxy group’s hydrophobicity may reduce aqueous solubility compared to hydroxy or amino analogs but enhance organic solvent compatibility (e.g., THF, DCM) .
  • Stability : Boc-protected azetidines generally exhibit thermal stability up to 150°C, with degradation pathways dependent on substituent electronics .

Biological Activity

tert-Butyl 3-cyclopropoxyazetidine-1-carboxylate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including its synthesis, physicochemical properties, and applications in drug development.

Chemical Structure and Properties

This compound features an azetidine ring, which contributes to its reactivity and versatility as a synthetic intermediate. The presence of the tert-butyl group is known to influence the lipophilicity and metabolic stability of compounds, making it a focal point in drug design.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The azetidine ring structure allows for conformational flexibility, which may enhance binding affinity to target proteins involved in disease pathways.

Case Studies

  • Antifungal Activity :
    In comparative studies involving azetidine derivatives, it was found that compounds similar to this compound exhibited antifungal properties against strains such as Trichophyton mentagrophytes and Trichophyton rubrum. The disk diffusion method revealed moderate activity, suggesting potential for development as antifungal agents .
  • Anticancer Properties :
    Research has indicated that analogs of azetidine-based compounds can induce cytostatic effects in cancer cell lines. For instance, studies on related compounds demonstrated inhibition of cell growth and induction of differentiation in MCF-7 human breast cancer cells, highlighting the potential of this compound in oncology .

The incorporation of the tert-butyl group is often associated with increased lipophilicity and decreased metabolic stability. A comparative analysis of various substituents showed that while the tert-butyl group enhances solubility, it may also lead to challenges in metabolic clearance .

PropertyThis compoundAlternative Substituents
Lipophilicity (log D)ModerateVaries
Metabolic StabilityDecreasedImproved with alternatives
Binding AffinityHighVaries

Synthesis and Applications

This compound serves as a versatile intermediate in the synthesis of pharmaceuticals. It is particularly valuable in the development of new drugs targeting various diseases due to its ability to form complex molecular architectures .

Q & A

Q. What are the recommended safety protocols for handling tert-butyl 3-cyclopropoxyazetidine-1-carboxylate in laboratory settings?

While direct toxicity data for this compound are limited, standard precautions for tert-butyl derivatives apply. Use personal protective equipment (PPE) including nitrile gloves, safety goggles, and lab coats. Ensure proper ventilation, avoid inhalation of dust/aerosols, and store in a cool, dry environment away from oxidizers. In case of skin contact, wash immediately with water for 15 minutes .

Q. How can the purity and structural integrity of this compound be validated after synthesis?

Employ high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, DEPT-135) to confirm molecular weight and structural assignments. For crystalline samples, X-ray diffraction (e.g., using SHELX programs for refinement) can resolve stereochemistry. Monitor purity via HPLC with a C18 column (acetonitrile/water gradient) and UV detection at 254 nm .

Q. What solvent systems are optimal for dissolving this compound?

Based on analogs like tert-butyl piperidine carboxylates, polar aprotic solvents (e.g., DMF, DMSO) or chlorinated solvents (dichloromethane) are effective. For aqueous solubility, use THF/water mixtures (≤20% water). Solubility can be experimentally verified via saturation shake-flask methods at 25°C .

Advanced Research Questions

Q. How can reaction conditions be optimized for introducing the cyclopropoxy group into the azetidine ring?

Use a Design of Experiments (DoE) approach to evaluate variables such as temperature (40–100°C), catalyst loading (e.g., Mo(CO)₆ for epoxidation analogs), and stoichiometry of cyclopropanol derivatives. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and optimize for minimal byproduct formation using response surface methodology .

Q. What computational methods are suitable for predicting the conformational stability of the cyclopropoxyazetidine moiety?

Q. How can stereochemical inconsistencies in synthetic intermediates be resolved?

For diastereomeric mixtures, use chiral HPLC (e.g., Chiralpak IA column with hexane/isopropanol) or recrystallization in ethanol/water. Dynamic NMR at low temperatures (–40°C) can resolve rotational barriers of substituents. For enantiomers, employ asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) .

Methodological Challenges

Q. What strategies mitigate decomposition during Boc-deprotection of tert-butyl carboxylates?

Use mild acidic conditions (e.g., TFA/DCM, 0°C to room temperature) instead of HCl/dioxane to prevent azetidine ring opening. Monitor deprotection kinetics via in situ FTIR (disappearance of C=O stretch at ~1680 cm⁻¹). For acid-sensitive substrates, consider photolabile protecting groups .

Q. How do steric effects from the tert-butyl group influence nucleophilic substitution at the azetidine nitrogen?

Kinetic studies (e.g., variable-temperature NMR) can quantify steric hindrance. Compare reaction rates with less hindered analogs (e.g., methyl-substituted azetidines). Use bulky electrophiles (e.g., Trt-Cl) to exploit steric shielding for selective functionalization .

Data Interpretation

Q. How should conflicting crystallographic and solution-phase conformational data be reconciled?

X-ray structures often stabilize less abundant conformers due to crystal packing. Compare DFT-optimized gas-phase and solution-phase conformers (using COSMO-RS). Validate with NOESY NMR to identify proximity of cyclopropoxy and tert-butyl groups in solution .

Q. What analytical techniques resolve overlapping signals in the NMR spectra of this compound?

Apply 2D NMR techniques (HSQC, HMBC) to assign crowded regions. For diastereotopic protons, use variable-temperature ¹H NMR to decouple splitting. For complex splitting patterns, simulate spectra with MNova software .

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